2,3,6-Trifluorophenol (CAS 113798-74-6) is a fluorinated aromatic compound used as a specialized intermediate and monomer in the synthesis of complex molecules. Like other trifluorophenols, the electron-withdrawing fluorine atoms significantly increase the acidity of the hydroxyl group compared to phenol and activate the aromatic ring for specific chemical transformations. Its primary value in procurement decisions stems from the unique positioning of its three fluorine atoms, which dictates its physical properties, handling characteristics, and reactivity in ways that are not interchangeable with other isomers.
Choosing a trifluorophenol based on price or availability alone can lead to process failure or undesirable outcomes. The specific substitution pattern of 2,3,6-trifluorophenol—with fluorine atoms at the C2, C3, and C6 positions—creates a distinct steric and electronic environment around the hydroxyl group that differs fundamentally from symmetric isomers like 2,4,6-trifluorophenol or other analogs. This asymmetry dictates regioselectivity in subsequent reactions, influences intramolecular hydrogen bonding, and results in significantly different physical properties, such as melting point. Consequently, substituting 2,3,6-trifluorophenol with another isomer can alter reaction kinetics, yield, and the isomeric purity of the final product, making it a non-trivial material selection choice.
2,3,6-Trifluorophenol exists as a low-melting solid, with a melting point of 33-37 °C. This is significantly lower than its common structural isomers, 2,4,6-trifluorophenol (49-51 °C) and 3,4,5-trifluorophenol (52-55 °C), which are distinctly crystalline solids at room temperature. This property allows 2,3,6-trifluorophenol to be handled and dosed as a liquid with only minimal heating, streamlining integration into solvent-free or temperature-sensitive processes.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 33-37 °C |
| Comparator Or Baseline | 2,4,6-Trifluorophenol: 49-51 °C; 3,4,5-Trifluorophenol: 52-55 °C |
| Quantified Difference | 12-22 °C lower than common solid isomers |
| Conditions | Standard atmospheric pressure. |
This lowers energy costs and simplifies equipment requirements for industrial processes, as it avoids the challenges associated with melting, handling, and preventing the solidification of higher-melting-point solids.
The asymmetric placement of fluorine atoms in 2,3,6-trifluorophenol (C1 symmetry) provides chemically distinct positions on the aromatic ring for subsequent functionalization. This contrasts sharply with the highly symmetric 2,4,6-trifluorophenol isomer (C2v symmetry), where the C3 and C5 positions are equivalent. This inherent asymmetry is a critical feature for syntheses requiring regiochemical control, where one specific constitutional isomer of a product is desired.
| Evidence Dimension | Molecular Symmetry & Resulting Regiochemical Potential |
| Target Compound Data | Asymmetric (C1 symmetry), offering distinct reactivity at C4 and C5 positions. |
| Comparator Or Baseline | 2,4,6-Trifluorophenol: Symmetric (C2v symmetry), with equivalent C3 and C5 positions. |
| Quantified Difference | Qualitative but absolute: provides pathways to specific regioisomers that are inaccessible or require protecting group strategies when starting from symmetric isomers. |
| Conditions | Electrophilic or nucleophilic aromatic substitution, or cross-coupling reactions. |
For synthesizing complex active ingredients, this compound allows for more direct and efficient synthetic routes, reducing purification steps and improving overall process economy by avoiding the formation of unwanted isomers.
In the synthesis of high-performance polymers like poly(arylene ether)s via nucleophilic aromatic substitution, the acidity of the phenolic monomer is critical for controlling its conversion to the reactive phenoxide. Computational predictions show the pKa of 2,3,6-trifluorophenol to be approximately 6.45. This is notably more acidic than the symmetric isomer 2,4,6-trifluorophenol, which has a predicted pKa of ~7.47. This ~10-fold difference in acidity provides a distinct advantage in process control.
| Evidence Dimension | Acidity (pKa, Predicted) |
| Target Compound Data | ~6.45 |
| Comparator Or Baseline | 2,4,6-Trifluorophenol: ~7.47 |
| Quantified Difference | Approximately 1.0 pKa unit lower (10x more acidic). |
| Conditions | Computational prediction (ACD/Labs). |
The higher acidity allows for phenoxide formation under milder basic conditions, expanding the process window, improving compatibility with sensitive functional groups, and potentially reducing side reactions or degradation associated with stronger bases.
The combination of a low melting point for simplified processing and tuned acidity for controlled phenoxide formation makes this compound a strategic choice as a monomer or end-capper in the synthesis of advanced fluoropolymers. It enables the creation of polymers with high thermal stability and specific dielectric properties.
Where the final bioactivity of a molecule depends on the precise location of substituents, the asymmetric nature of 2,3,6-trifluorophenol is a key advantage. It serves as a superior starting material for multi-step syntheses that require selective functionalization at an un-fluorinated ring position, avoiding the creation of difficult-to-separate isomeric byproducts.
The synthesis of materials for electronic displays and semiconductors often relies on molecules with specific dipole moments and shapes. The unique geometry and electronic profile of 2,3,6-trifluorophenol make it a valuable building block for creating novel liquid crystals and other functional organic materials where isomeric purity is directly linked to performance.
Flammable;Irritant